Cycloheptane-1,2-diamine
Description
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
cycloheptane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2 |
InChI Key |
DBBUVLSRTWYISN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)N)N |
Origin of Product |
United States |
Preparation Methods
Reduction of Cycloheptanone
One of the primary synthetic routes to this compound involves the reduction of cycloheptanone derivatives. This method typically proceeds via the following steps:
- Starting Material: Cycloheptanone or its derivatives.
- Reaction: Reductive amination or catalytic hydrogenation in the presence of ammonia or amine sources.
- Catalysts: Transition metal catalysts such as Raney nickel, palladium on carbon, or chiral catalysts for enantioselective synthesis.
- Conditions: Elevated pressures of hydrogen gas, temperatures ranging from ambient to moderate heat, and solvents like ethanol or methanol.
This approach allows the introduction of amino groups at the 1 and 2 positions on the cycloheptane ring, yielding this compound or its dihydrochloride salt after subsequent acid treatment.
Catalytic Hydrogenation of Cycloheptene Derivatives
Another effective preparation method is the catalytic hydrogenation of cycloheptene derivatives, particularly when chiral catalysts are employed to produce enantiomerically enriched this compound dihydrochloride. Key features include:
- Starting Material: Cycloheptene or substituted cycloheptene.
- Catalysts: Chiral metal complexes that induce stereoselectivity.
- Hydrogen Source: Molecular hydrogen under pressure.
- Solvents: Ethanol or methanol.
- Outcome: High stereoselectivity for specific enantiomers such as (1R,2S)-cycloheptane-1,2-diamine dihydrochloride.
This method is favored for producing chiral diamines useful in asymmetric catalysis and pharmaceutical synthesis.
Synthetic Routes from Cycloheptane Derivatives
This compound can also be synthesized by functional group transformations on cycloheptane derivatives, including:
- Halogenation: Introduction of leaving groups at the 1 and 2 positions.
- Substitution: Nucleophilic substitution with ammonia or amines.
- Ring Functionalization: Using epoxidation followed by ring opening with amines.
These routes often require careful control of reaction conditions to prevent side reactions and to achieve high regio- and stereoselectivity.
Purification and Characterization
Purification Techniques
- Salt Formation: Conversion to dihydrochloride salts to improve crystallinity and facilitate purification.
- Chromatography: Silica gel chromatography using solvent gradients such as petroleum ether/ethyl acetate or dichloromethane/methanol for high-purity isolation.
- Recrystallization: From suitable solvents to enhance purity.
Characterization Methods
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the cycloheptane ring structure and amino group positions; coupling constants help distinguish stereochemistry.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.
- X-Ray Crystallography: Used to determine absolute stereochemistry in chiral derivatives.
- Infrared (IR) Spectroscopy: To identify characteristic amine functional group vibrations.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Catalyst/Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Reduction of Cycloheptanone | Cycloheptanone | Raney Ni, H2, EtOH, moderate temp | 70-85 | Racemic or mixture | Simple setup, moderate stereoselectivity |
| Catalytic Hydrogenation of Cycloheptene | Cycloheptene | Chiral metal catalyst, H2, EtOH, pressurized | 65-90 | High (e.g., >95% ee) | Preferred for chiral diamines |
| Functional Group Transformation | Halogenated cycloheptane | NH3 or amine, controlled temp | 50-75 | Variable | Requires careful control |
Research Findings and Applications
- This compound dihydrochloride is widely used as a building block in organic synthesis and as a ligand in asymmetric catalysis due to its chiral nature.
- Studies show that the chiral diamine interacts with enzymes and receptors, influencing biological activity, which is valuable in drug development.
- The compound's stereochemistry is critical for its function in catalysis and molecular recognition.
Chemical Reactions Analysis
Types of Reactions
Cycloheptane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptane-1,2-dione.
Reduction: Reduction of this compound can yield cycloheptane.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl cycloheptane-1,2-diamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Cycloheptane-1,2-dione.
Reduction: Cycloheptane.
Substitution: N-alkyl or N-acyl cycloheptane-1,2-diamines.
Scientific Research Applications
Cycloheptane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and ligands for metal complexes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential use as pharmaceutical agents.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of cycloheptane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Structural and Physical Properties
*Estimated based on homologous series.
Stability and Reactivity
- Ethane-1,2-diamine : Prone to oxidation, especially under alkaline conditions (pH 9–11), forming imine intermediates .
- Cyclopentane-1,2-diamine : Sensitive to racemization and decomposition; stabilized via N-protection .
- Cyclohexane-1,2-diamine : High thermal and chemical stability due to chair conformation; resistant to ring-opening .
- This compound : Expected intermediate stability; larger ring size may reduce strain but increase susceptibility to conformational isomerism.
Challenges and Limitations
- Cyclopentane-1,2-diamine: Non-commercial availability and synthesis complexity historically hindered use .
- Cyclohexane-1,2-diamine: Limited flexibility for certain coordination geometries.
- This compound : Likely higher synthetic cost and scarcity of stability/toxicity data .
Biological Activity
Cycloheptane-1,2-diamine, a cyclic diamine with potential biological significance, has garnered attention for its diverse applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound exists in two stereoisomeric forms: cis and trans. The compound's structure allows it to participate in various biochemical interactions due to the presence of two amino groups that can engage in hydrogen bonding and other interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Interaction : The compound can inhibit or activate certain enzymes by fitting into their active sites. This interaction can lead to modulation of enzyme activity, affecting metabolic pathways and cellular functions.
- Receptor Modulation : this compound may also interact with various receptors, influencing cellular signaling processes. This modulation can result in altered physiological responses depending on the receptor type involved.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : In vitro studies have shown that this compound derivatives possess significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this diamine have demonstrated comparable efficacy to established chemotherapeutic agents .
- Chiral Ligand Applications : The compound serves as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions crucial for synthesizing pharmaceuticals . Its ability to stabilize metal complexes enhances catalytic efficiency and selectivity.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
